molecular formula C22H17N3O4S B6050315 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B6050315
M. Wt: 419.5 g/mol
InChI Key: OFYZZSRSKGDIAZ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance reaction efficiency and yield . These methods not only reduce reaction times but also improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) are often employed to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities not observed in other benzothiazole derivatives. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-13-7-8-15(22-24-16-5-3-4-6-20(16)30-22)11-17(13)23-21(26)14-9-10-19(29-2)18(12-14)25(27)28/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZZSRSKGDIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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